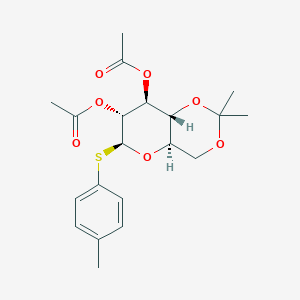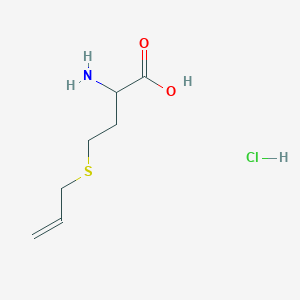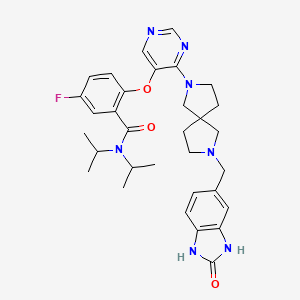
Menin-MLL inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menin-MLL inhibitor 4 is a small molecule inhibitor designed to disrupt the interaction between menin and mixed-lineage leukemia (MLL) proteins. By inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute leukemias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The final steps often involve coupling reactions to attach specific functional groups that enhance the inhibitor’s potency and selectivity .
Industrial Production Methods: Industrial production of Menin-MLL inhibitor 4 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (such as temperature, pressure, and solvent choice), and implementing purification techniques like crystallization and chromatography . The goal is to produce the compound in large quantities while maintaining its efficacy and safety profile.
Chemical Reactions Analysis
Types of Reactions: Menin-MLL inhibitor 4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are intermediates in the synthesis of this compound .
Scientific Research Applications
Menin-MLL inhibitor 4 has a wide range of scientific research applications, including:
Mechanism of Action
Menin-MLL inhibitor 4 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic gene expression, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells . The inhibitor’s binding to menin also reduces the trimethylation of histone H3 at lysine 4 (H3K4me3) and dimethylation at lysine 79 (H3K79me2), further inhibiting the leukemogenic activity of MLL fusion proteins .
Comparison with Similar Compounds
Menin-MLL inhibitor 4 is unique in its high affinity and selectivity for the menin-MLL interaction. Similar compounds include:
SNDX-5613 (Revumenib): Another menin inhibitor with promising clinical efficacy in treating acute leukemias.
KO-539 (Ziftomenib): A menin inhibitor with a different chemical structure but similar therapeutic potential.
MI-2 and MI-3: Early-generation menin inhibitors that provided the foundation for the development of more potent and selective inhibitors like this compound.
This compound stands out due to its optimized binding properties and enhanced efficacy in preclinical and clinical studies .
Properties
Molecular Formula |
C32H38FN7O3 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
5-fluoro-2-[4-[7-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]-2,7-diazaspiro[4.4]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C32H38FN7O3/c1-20(2)40(21(3)4)30(41)24-14-23(33)6-8-27(24)43-28-15-34-19-35-29(28)39-12-10-32(18-39)9-11-38(17-32)16-22-5-7-25-26(13-22)37-31(42)36-25/h5-8,13-15,19-21H,9-12,16-18H2,1-4H3,(H2,36,37,42) |
InChI Key |
CWUVQWYYRPWMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CCC4(C3)CCN(C4)CC5=CC6=C(C=C5)NC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
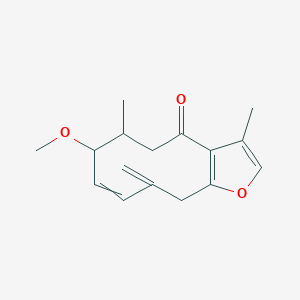
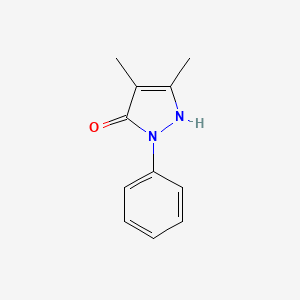
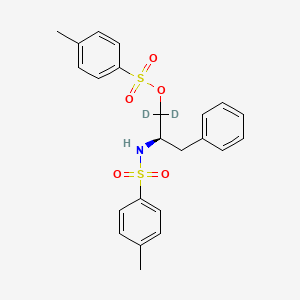



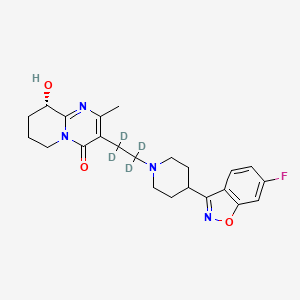
![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)

